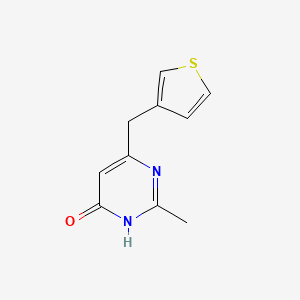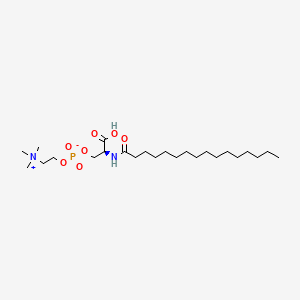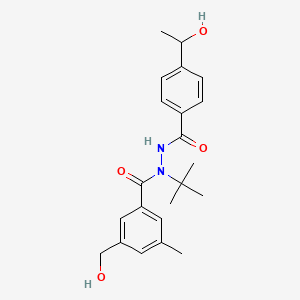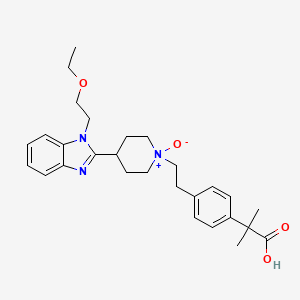
Bilastine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BilastineN-Oxide is a derivative of bilastine, a second-generation antihistamine used to treat allergic rhinitis and chronic urticaria. BilastineN-Oxide is an impurity that can form during the synthesis and storage of bilastine. It is characterized by the presence of an N-oxide functional group, which can influence its chemical properties and biological activity .
Vorbereitungsmethoden
BilastineN-Oxide can be synthesized by oxidizing bilastine in the presence of an oxidizing agent. The reaction typically occurs in an alcohol solvent, such as methanol or ethanol, and can be carried out under mild conditions to achieve high yields . Industrial production methods for bilastine involve the use of novel intermediates and optimized reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
BilastineN-Oxide undergoes various chemical reactions, including:
Oxidation: The formation of bilastineN-Oxide itself is an oxidation reaction where bilastine is converted to its N-oxide form.
Reduction: BilastineN-Oxide can be reduced back to bilastine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of bilastineN-Oxide is similar to that of bilastine. It acts as a selective histamine H1 receptor antagonist, preventing the activation of these receptors by histamine. This reduces the symptoms of allergic reactions, such as nasal congestion and urticaria . The N-oxide group may influence the binding affinity and selectivity of the compound for the H1 receptor, potentially altering its pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
BilastineN-Oxide can be compared with other similar compounds, such as:
Cetirizine: Another second-generation antihistamine with similar efficacy but different chemical structure.
Fexofenadine: Known for its non-sedating properties, similar to bilastine.
Desloratadine: Another selective H1 receptor antagonist with a different metabolic profile.
BilastineN-Oxide is unique due to the presence of the N-oxide functional group, which can influence its chemical and biological properties. This makes it an important compound for research and quality control in the pharmaceutical industry .
Eigenschaften
Molekularformel |
C28H37N3O4 |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H37N3O4/c1-4-35-20-16-30-25-8-6-5-7-24(25)29-26(30)22-14-18-31(34,19-15-22)17-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33) |
InChI-Schlüssel |
LPYQKYKKNGORIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CC[N+](CC3)(CCC4=CC=C(C=C4)C(C)(C)C(=O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)
![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)



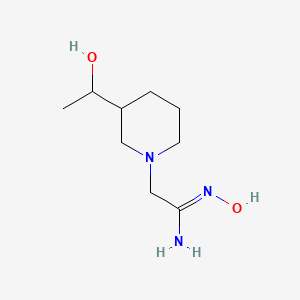
![(7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylic acid](/img/structure/B15291660.png)
![5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole](/img/structure/B15291668.png)
![4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15291670.png)
![(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B15291674.png)
